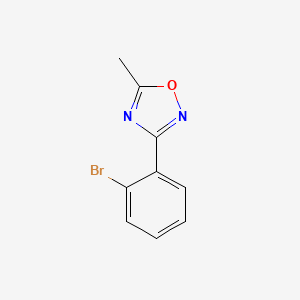

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLDZYVHNSXWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428225 | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859851-04-0 | |

| Record name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859851-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Executive Summary

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0) represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for ester and amide functionalities.[][2][3] Distinguished by the ortho-bromo substitution on the phenyl ring, this compound exhibits unique steric and electronic properties that differentiate it from its para- and meta-substituted analogs.[][2][3] This guide provides a comprehensive technical analysis of its physicochemical attributes, synthetic pathways, and utility as a privileged fragment in the design of inhibitors for targets such as SARS-CoV-2 PLpro and various anti-inflammatory pathways.[][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Attribute | Detail |

| IUPAC Name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole |

| CAS Registry Number | 859851-04-0 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| SMILES | CC1=NC(=NO1)C2=CC=CC=C2Br |

| InChI Key | WLLDZYVHNSXWSY-UHFFFAOYSA-N |

| Core Scaffold | 1,2,4-Oxadiazole (Azole family) |

Structural Commentary: The molecule features a 1,2,4-oxadiazole ring substituted at the C3 position with a 2-bromophenyl group and at the C5 position with a methyl group.[][2][3]

-

Ortho-Effect: The bromine atom at the ortho position (C2') induces a non-planar conformation between the phenyl and oxadiazole rings due to steric repulsion with the oxadiazole nitrogen/oxygen lone pairs.[][2][3] This "twist" increases solubility in organic media compared to planar para-analogs and modulates metabolic stability by hindering enzymatic access to the C3-aryl bond.[][2][3]

-

Electronic Distribution: The 1,2,4-oxadiazole ring is electron-deficient, acting as a weak hydrogen bond acceptor.[][2][3] The methyl group at C5 serves as a weak electron donor, slightly stabilizing the ring, while the bromine atom provides a potential site for halogen bonding interactions ($ \sigma $-hole) in protein binding pockets.[2]

Physicochemical Profile

The following data aggregates predicted and experimental values derived from structural analogs and computational models.

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline) | Likely forms off-white to pale yellow needles/powder.[][2][3] |

| Melting Point | 68°C – 75°C (Predicted) | Ortho-substitution typically lowers MP relative to para-analogs (e.g., p-bromo analog MP >130°C) due to disrupted crystal packing.[][2][3] |

| Boiling Point | ~339.7°C (at 760 mmHg) | High boiling point indicates significant intermolecular forces, likely dipole-dipole interactions.[][2][3] |

| Density | 1.528 g/cm³ | High density attributed to the heavy bromine atom.[][2][3] |

| LogP (Lipophilicity) | 2.9 ± 0.3 | Moderately lipophilic.[][3] Ideal for membrane permeability (CNS penetration potential).[3] |

| Water Solubility | Low (< 0.1 mg/mL) | Hydrophobic nature requires organic co-solvents (DMSO, DMF, Methanol) for biological assays.[2] |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | The oxadiazole nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.[][2][3] |

| Polar Surface Area (PSA) | ~38.9 Ų | Low PSA suggests excellent oral bioavailability and blood-brain barrier (BBB) permeation.[][2][3] |

Synthesis & Characterization

The synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole follows a robust condensation-cyclization pathway.[][2][3] The standard protocol involves the reaction of an amidoxime intermediate with an acetic acid derivative.[][2][3]

Synthetic Pathway Diagram

Caption: Two-step synthesis from nitrile precursor via amidoxime intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromobenzamidoxime

-

Reagents: 2-Bromobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (Na₂CO₃) or Triethylamine (1.5 eq).[3]

-

Procedure: Dissolve nitrile in ethanol. Add hydroxylamine HCl and base.[][2][3] Reflux for 6–12 hours.[][2][3] Monitor via TLC (Reaction is complete when the nitrile spot disappears).[3]

-

Workup: Evaporate solvent. Resuspend residue in water.[][2][3] Filter the white precipitate (amidoxime).[3] Recrystallize from ethanol/water if necessary.[][2][3]

Step 2: Cyclization to 1,2,4-Oxadiazole

-

Reagents: 2-Bromobenzamidoxime (1.0 eq), Acetic Anhydride (Excess/Solvent) or Acetyl Chloride (1.1 eq) with Pyridine.

-

Procedure (Acetic Anhydride Method): Dissolve amidoxime in acetic anhydride. Heat to 100–120°C for 2–4 hours.

-

Mechanism: O-acylation of the amidoxime followed by thermal dehydration leads to ring closure.[][2][3]

-

Workup: Pour reaction mixture onto crushed ice. Neutralize with NaHCO₃.[][2][3][4][5] Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.

Representative Spectral Profile

Note: Data represents expected signals based on structural class.

-

¹H NMR (400 MHz, CDCl₃):

-

$ \delta $ 2.68 (s, 3H, CH₃ -C5): Characteristic singlet for the methyl group on the oxadiazole ring.[2][3]

-

$ \delta $ 7.35 – 7.45 (m, 2H, Ar-H): Aromatic protons meta/para to Br.[2][3]

-

$ \delta $ 7.70 (dd, 1H, Ar-H): Proton ortho to the oxadiazole ring (C6').[2][3]

-

$ \delta $ 7.95 (dd, 1H, Ar-H): Proton ortho to the bromine (C3').[2][3]

-

-

MS (ESI+): m/z 239.0 [M+H]⁺ and 241.0 [M+H+2]⁺ (1:1 ratio characteristic of Bromine isotope pattern).[3]

Stability & Reactivity

-

Hydrolytic Stability: The 1,2,4-oxadiazole ring is generally stable at physiological pH (7.4).[2][3] However, prolonged exposure to strong bases (NaOH, KOH) or strong acids at elevated temperatures can induce ring opening (hydrolysis) to form the original amidoxime or carboxylic acid.

-

Metabolic Stability:

-

Oxidation: The methyl group at C5 is a potential site for metabolic oxidation (by CYP450 enzymes) to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) metabolite.[][2][3]

-

Ring Cleavage: Reductive metabolism can cleave the N-O bond, though this is less common than in 1,2,5-oxadiazoles.[2][3]

-

Steric Protection: The 2-bromo substituent protects the C3-aryl bond from metabolic attack, potentially increasing half-life ($ t_{1/2} $) compared to unsubstituted analogs.[][2][3]

-

Applications in Drug Discovery[1][2][10]

This compound acts as a versatile fragment and bioisostere in medicinal chemistry campaigns.[][2][3]

-

Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-).[][2][3] It improves metabolic stability (resistance to esterases) while maintaining similar hydrogen bond acceptor capabilities and geometry.[3]

-

Target Classes:

-

SARS-CoV-2 PLpro Inhibitors: Recent studies (e.g., J. Med.[][2][3] Chem. 2024) highlight 3-aryl-5-methyl-1,2,4-oxadiazoles as scaffolds for Papain-like protease inhibitors.[][2][3] The oxadiazole fits into the S3/S4 pockets of the enzyme.[][2][3]

-

Anti-Inflammatory Agents: Analogs have shown efficacy in inhibiting COX/LOX pathways, where the bromine atom aids in filling hydrophobic pockets.[2][3]

-

-

Halogen Bonding: The ortho-bromine can engage in halogen bonding (X-bond) with backbone carbonyls in protein targets, a specific interaction that can enhance potency and selectivity 10-100 fold over non-halogenated analogs.[][2][3]

References

-

BOC Sciences. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Product Specifications. Retrieved from .[3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072234, 3-Bromo-5-methyl-1,2,4-oxadiazole (Analog Reference).[][2][3] Retrieved from .[3]

-

Li, P., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.[2][3] Journal of Medicinal Chemistry.[][2][3] Retrieved from .[3]

-

Borgati, T. F., et al. (2013). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives.[][2][3] Journal of the Brazilian Chemical Society.[][2][3] Retrieved from .[3]

-

Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.[2][3][5] Acta Pharmaceutica.[][2][3][5] Retrieved from .[3]

Sources

- 2. 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 3. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Introduction

In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[1][2][3]

The target molecule, with the molecular formula C₉H₇BrN₂O, presents a distinct analytical challenge: to confirm not only the presence of the 2-bromophenyl and methyl-1,2,4-oxadiazole moieties but also their precise connectivity at the C3 and C5 positions of the heterocyclic ring. This guide is structured to follow a logical, field-proven analytical cascade, moving from foundational molecular weight confirmation to the intricate details of atomic connectivity. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides an irrefutable structural proof.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structural elucidation workflow is to verify the two most fundamental characteristics of the sample: its molecular weight and the key functional groups it contains. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a critical diagnostic marker. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the target compound from other potential isomers or impurities by providing a highly accurate mass measurement.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Data Presentation: Mass Spectrometry Data

| Ion Species | Calculated m/z for C₉H₈BrN₂O⁺ | Observed m/z | Interpretation |

| [M(⁷⁹Br)+H]⁺ | 238.98146 | 238.9815 | Protonated molecular ion with ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 240.97941 | 240.9794 | Protonated molecular ion with ⁸¹Br isotope. |

The observation of two peaks separated by approximately 2 m/z units with nearly equal intensity is the classic signature of a monobrominated compound, strongly supporting the proposed elemental composition.[4]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[5] For 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, we expect to observe vibrations corresponding to the aromatic ring, the C=N and C-O bonds within the oxadiazole ring, and the aliphatic C-H bonds of the methyl group.[6]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

Data Presentation: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1610-1580 | Medium-Strong | C=N Stretch (Oxadiazole Ring)[6] |

| ~1590-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1410-1380 | Medium | C-O-N Stretch (Oxadiazole Ring)[7] |

| ~750 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted benzene) |

The combination of these bands confirms the presence of the key structural components: a substituted aromatic ring and a methyl-substituted oxadiazole heterocycle.

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[8]

Overall NMR Workflow

The logical progression of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them into the final molecular architecture.

Caption: The logical workflow for NMR-based structural elucidation.

Experimental Protocol: General NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra.[9] The HMBC experiment should be optimized to detect long-range couplings of approximately 8 Hz.[8]

¹H and ¹³C NMR Analysis

Rationale: ¹H NMR identifies the number and type of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms in the molecule.

Predicted Spectra:

-

¹H NMR: A singlet integrating to 3H is expected for the methyl group. The four protons on the 2-bromophenyl ring will appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: Nine distinct carbon signals are expected. Two highly deshielded signals for the oxadiazole carbons (C3 and C5, typically δ > 160 ppm), six signals for the bromophenyl ring, and one shielded signal for the methyl carbon.[10]

COSY (Correlation Spectroscopy) Analysis

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is invaluable for tracing the connectivity within the aromatic ring spin system.

Caption: Expected COSY correlations in the bromophenyl ring.

The COSY spectrum will show cross-peaks connecting H3'↔H4', H4'↔H5', and H5'↔H6', allowing for the sequential assignment of all protons within the aromatic ring once one is identified.

HSQC (Heteronuclear Single Quantum Coherence) Analysis

Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[12] This allows for the unambiguous assignment of all protonated carbon signals. A cross-peak will be observed for the methyl protons and the methyl carbon, as well as for each of the four aromatic protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) Analysis

Rationale: The HMBC experiment is arguably the most critical for this elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13] This allows us to connect the isolated spin systems (the methyl group and the bromophenyl ring) to the non-protonated quaternary carbons, including those in the oxadiazole ring.

Key Expected Correlations:

-

Methyl to Oxadiazole: The protons of the methyl group (C10) should show a strong correlation to the C5 carbon of the oxadiazole ring (a ²J coupling) and a weaker correlation to the C3 carbon (a ³J coupling). This confirms the methyl group is at position 5.

-

Bromophenyl to Oxadiazole: The proton at the H6' position of the aromatic ring is crucial. It should show a three-bond correlation (³J) to the C3 carbon of the oxadiazole ring. This single correlation unequivocally proves that the bromophenyl ring is attached at the C3 position.

Caption: Key HMBC correlations confirming the molecular structure.

Data Synthesis and Final Elucidation

The conclusive structural proof is achieved by integrating the data from all analytical techniques.

-

HRMS confirmed the elemental formula as C₉H₇BrN₂O.[][15]

-

IR Spectroscopy indicated the presence of an ortho-disubstituted benzene ring and an oxadiazole heterocycle.[5][7]

-

¹H and ¹³C NMR accounted for all 7 protons and 9 carbons in the molecule.

-

HSQC correlated each proton with its directly attached carbon.

-

COSY established the connectivity of the four protons on the bromophenyl ring.

-

HMBC provided the final, irrefutable links. The correlation from the methyl protons to C5 of the oxadiazole ring places the methyl group at the 5-position. The critical correlation from the aromatic H6' proton to C3 of the oxadiazole ring confirms that the 2-bromophenyl group is attached at the 3-position.[8][10]

This comprehensive and interlocking dataset allows for the unambiguous assignment of the structure as 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole .

Conclusion

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. Available at: [Link]

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives - SciELO. Available at: [Link]

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - Beilstein Journals. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)- - the NIST WebBook. Available at: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

-

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole - PubChemLite. Available at: [Link]

-

Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]

-

Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. Available at: [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. - ResearchGate. Available at: [Link]

-

Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. Available at: [Link]

-

26-45 Microwave-assisted synthesis of oxadiazole and th - Journal of Biological Pharmaceutical And Chemical Research , 2022, 9(2). Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC. Available at: [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC. Available at: [Link]

-

Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journalspub.com [journalspub.com]

- 6. updatepublishing.com [updatepublishing.com]

- 7. scielo.br [scielo.br]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PubChemLite - 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

Biological Activity of 1,2,4-Oxadiazole Derivatives: A Technical Guide

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides.[1][2] Its unique electronic distribution and metabolic stability allow it to modulate lipophilicity and hydrogen bonding without the hydrolytic instability associated with carbonyl linkages.[3] This guide dissects the pharmacological utility of 1,2,4-oxadiazoles, ranging from FDA-approved immunomodulators to emerging oncological targets, and provides validated protocols for their synthesis and evaluation.

Part 1: Medicinal Chemistry Rationale[2][4][5][6][7][8][9][10]

The Bioisosteric Advantage

The 1,2,4-oxadiazole ring acts as a non-classical bioisostere of esters and amides.

-

Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring resists hydrolytic cleavage, significantly extending the half-life (

) of the drug candidate. -

Geometry: The ring mimics the planar geometry of the peptide bond, allowing it to fit into binding pockets reserved for amide-containing ligands.

-

Lipophilicity: Substitution at the C3 and C5 positions allows precise tuning of LogP, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Ozanimod .[3]

Structural Isomerism

While 1,3,4-oxadiazoles are also common, the 1,2,4-isomer offers a unique vector for substitution. The asymmetry of the 1,2,4-ring creates distinct electronic environments at C3 and C5, allowing for "fine-tuned" SAR (Structure-Activity Relationship) exploration where one side of the molecule targets a specific hydrophobic pocket while the other engages in hydrogen bonding.

Part 2: Therapeutic Applications & Mechanisms[11]

Immunology & CNS: Sphingosine-1-Phosphate (S1P) Modulation

Case Study: Ozanimod (Zeposia) Ozanimod is a high-affinity agonist for S1P1 and S1P5 receptors.[3] It demonstrates the power of the 1,2,4-oxadiazole scaffold in creating oral drugs for Multiple Sclerosis (MS) and Ulcerative Colitis.

-

Mechanism of Action:

-

Binding: Ozanimod binds to S1P1 receptors on lymphocytes.[3]

-

Internalization: The receptor-ligand complex is internalized and degraded (functional antagonism).[3]

-

Sequestration: Without surface S1P1, lymphocytes cannot detect the S1P gradient required to exit lymph nodes.[3]

-

Result: Reduced lymphocyte migration into the CNS/gut, lowering inflammation.[3]

-

Genetic Disorders: Nonsense Mutation Readthrough

Case Study: Ataluren (Translarna) Ataluren utilizes the 1,2,4-oxadiazole core to treat Duchenne Muscular Dystrophy (DMD) caused by nonsense mutations (premature stop codons).[3]

-

Mechanism: It binds to the ribosome and promotes the insertion of a near-cognate tRNA at the premature stop codon site, allowing translation to continue and producing a full-length, functional protein.[4] The oxadiazole ring is essential for the specific stacking interactions within the ribosomal decoding center.

Emerging Oncology Targets

Recent derivatives have shown potent inhibition of Tubulin polymerization .[3] By binding to the colchicine site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Part 3: Visualizing the Mechanism

The following diagram illustrates the distinct signaling pathways engaged by key 1,2,4-oxadiazole drugs.

Figure 1: Mechanism of Action for FDA-approved and investigational 1,2,4-oxadiazoles in Immunology and Genetics.[3]

Part 4: Experimental Protocols

Synthesis: The Amidoxime-Carboxylic Acid Route

This is the industry-standard method due to its reliability and regioselectivity.[3] It involves the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.

Reagents:

-

Aryl nitrile (Precursor)[3]

-

Hydroxylamine hydrochloride (

)[3] -

Carboxylic acid (

)[3] -

Coupling agents: EDC

HCl, HOBt -

Solvent: DMF or Dioxane[3]

-

Base:

or DIPEA[3]

Step-by-Step Protocol:

-

Amidoxime Formation:

-

O-Acylation (Coupling):

-

Cyclization (Ring Closure):

-

Thermal Method:[3] Heat the reaction mixture to 100–110°C for 12 hours.

-

TBAF Method (Milder): If the substrate is heat-sensitive, add TBAF (1.0 eq) in THF and stir at RT.[3]

-

Workup: Pour into ice water. The 1,2,4-oxadiazole product typically precipitates. Filter, wash with water, and purify via column chromatography (Hexane/EtOAc).

-

Bioassay: Tubulin Polymerization Inhibition

To verify anticancer activity associated with oxadiazole derivatives, a fluorescence-based polymerization assay is recommended.[3]

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or a commercial fluorophore) that binds only to microtubules (polymer), not tubulin dimers (monomer).

Protocol:

-

Preparation: Prepare a 96-well black plate. Pre-warm the spectrophotometer to 37°C.

-

Mixture: Dilute purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 10 µM fluorescent reporter and 1 mM GTP.[3] -

Treatment: Add the test 1,2,4-oxadiazole compound (dissolved in DMSO) at varying concentrations (e.g., 1–50 µM). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[3]

-

Measurement: Immediately place in the reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time. An effective inhibitor will show a flattened curve (suppressed

) compared to the vehicle control.[3]

Part 5: Summary of Key Compounds

| Drug / Compound | Target | Indication | Status | Key Structural Feature |

| Ozanimod | S1P1 / S1P5 | Multiple Sclerosis, UC | FDA Approved | Amino-indane linked to oxadiazole |

| Ataluren | Ribosome | DMD (Nonsense mutation) | Conditional Approval (EU) | Fluorophenyl-oxadiazole-benzoic acid |

| Pleconaril | Viral Capsid | Picornavirus (Common Cold) | Investigational / Rejected | Oxadiazole linker prevents uncoating |

| Proxazole | GI Smooth Muscle | GI Disorders | Marketed (Select regions) | Di-substituted oxadiazole |

Part 6: References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 52938427, Ozanimod.[3][5] Retrieved from [Link][3]

-

Kumar, G., et al. (2024).[3][6] Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs. Letters in Drug Design & Discovery.[3] Retrieved from [Link][3]

-

Bora, et al. (2014).[3][7] Ataluren as an agent for therapeutic nonsense suppression.[3][8][9] PMC.[3] Retrieved from [Link]

-

Qin, B., et al. (2024).[3][10] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.[3][11] Journal of Medicinal Chemistry.[3] Retrieved from [Link][3]

-

Slapšak, T., et al. (2021).[3] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[3][7][12][11] Pharmaceuticals (Basel).[3] Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Ozanimod - Wikipedia [en.wikipedia.org]

- 4. Ataluren - Wikipedia [en.wikipedia.org]

- 5. SID 252827367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Bioisosterism, and Drug Design

[1]

Executive Summary

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued not merely as a structural linker but as a critical modulator of physicochemical properties.[1] Historically misclassified upon its discovery in 1884, it has evolved into a premier bioisostere for esters and amides, offering superior metabolic stability and improved lipophilicity profiles. This guide provides a technical deep-dive into the scaffold's genesis, synthetic methodologies (from classical thermal condensation to modern coupling), and its strategic application in FDA-approved therapeutics like Ataluren and Azilsartan.

Part 1: Historical Genesis & Structural Fundamentals

The Discovery (1884)

The 1,2,4-oxadiazole moiety was first synthesized in 1884 by Ferdinand Tiemann and Krüger .[2][3] In their seminal work, they reacted benzamidoxime with benzoyl chloride. Initially, the nomenclature was confused; they referred to the product as "azoxime" or "furo[ab1]diazole."[1] It was not until decades later that the specific 1,2,4-isomer arrangement was definitively structurally characterized, distinguishing it from its 1,3,4- and 1,2,5-isomers.

The Bioisosteric Imperative

For the drug developer, the primary utility of the 1,2,4-oxadiazole lies in bioisosterism .[4] It serves as a non-classical isostere for ester (-COO-) and amide (-CONH-) bonds.

-

Hydrolytic Stability: Unlike esters, which are rapidly cleaved by plasma esterases, the 1,2,4-oxadiazole ring is exceptionally stable to hydrolysis.

-

Pi-Stacking Capability: The aromatic nature of the ring allows for

stacking interactions with target protein residues (e.g., Phenylalanine, Tryptophan) that aliphatic esters cannot achieve. -

Lipophilicity Modulation: The ring typically lowers polar surface area (PSA) compared to a hydrated amide, improving membrane permeability.

Figure 1: The strategic transition from labile ester/amide linkers to the robust 1,2,4-oxadiazole scaffold.

Part 2: Synthetic Evolution & Protocols[1][5]

The synthesis of 1,2,4-oxadiazoles has evolved from harsh thermal dehydrations to mild, room-temperature couplings.

The General Mechanism

The most robust route involves the condensation of an amidoxime (derived from a nitrile) with a carboxylic acid derivative .

-

O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid to form an O-acylamidoxime intermediate.

-

Cyclodehydration: This intermediate undergoes ring closure (often requiring heat or dehydrating agents like TBAF) to form the 1,2,4-oxadiazole.

Figure 2: The canonical synthetic pathway from nitrile precursors to the final heterocycle.

Detailed Protocol: Room-Temperature Synthesis

Audience Note: This protocol avoids the harsh thermal conditions of the Tiemann method, preserving sensitive functional groups.

Objective: Synthesis of 3,5-disubstituted-1,2,4-oxadiazole via EDC/HOAt coupling.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

EDC[5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv) or HOBt

-

Solvent: DMF (Dimethylformamide) or DMAc

-

Base: Diisopropylethylamine (DIPEA) (optional, if acid is a salt)

Step-by-Step Methodology:

-

Activation (The "Pre-Mix"):

-

In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add EDC[5]·HCl (1.2 equiv) and HOAt (1.2 equiv).

-

Causality: Stir for 15 minutes at Room Temperature (RT). This allows the formation of the active ester (OBt/OAt ester), which is less prone to racemization and more reactive than the free acid.

-

-

Coupling:

-

Add the Amidoxime (1.0 equiv) to the reaction mixture.[1]

-

Stir at RT for 2–4 hours.

-

Self-Validation Point: Monitor by LC-MS or TLC. You should see the disappearance of the acid and the appearance of the O-acylamidoxime intermediate (Mass = Acid + Amidoxime - H2O).

-

-

Cyclization (The Critical Step):

-

Once the intermediate is formed, heat the reaction mixture to 100°C–110°C for 2–6 hours.

-

Alternative (Heat Sensitive): If the substrate is heat-sensitive, add TBAF (1.0 equiv in THF) and stir at RT overnight. TBAF acts as a base to promote cyclodehydration without thermal stress.

-

-

Work-up:

-

Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Data Presentation: Synthetic Yield Comparison

| Method | Conditions | Typical Yield | Key Advantage | Key Limitation |

| Classical Tiemann | Acid Chloride, Reflux (Toluene/Pyridine) | 40–60% | Cheap reagents | Harsh; incompatible with acid-labile groups |

| Coupling (EDC/HOBt) | DMF, 100°C or TBAF | 75–95% | High tolerance; mild | Reagents are more expensive |

| Microwave Assisted | EtOH/H2O, 140°C, 10-20 min | 80–90% | Rapid kinetics | Scale-up is difficult |

Part 3: Medicinal Chemistry & Case Studies

Structure-Activity Relationship (SAR)

When designing drugs, the 1,2,4-oxadiazole is rarely the "warhead" but often the "linker" that defines the molecule's geometry.

-

3,5-Substitution Pattern: The vectors of the substituents at positions 3 and 5 are roughly 134° apart. This mimics the bond angle of trans-amide bonds, allowing the scaffold to fit into binding pockets designed for peptide-like substrates.

-

Metabolic Stability: Unlike the 1,2,4-isomer, the 1,2,3-oxadiazole is generally unstable (ring-opening to diazoketones). The 1,3,4-isomer is stable but has a different dipole moment.

Case Study: Ataluren (Translarna™)

-

Indication: Duchenne Muscular Dystrophy (nmDMD).

-

Mechanism: Read-through of premature stop codons.

-

Role of Oxadiazole: Ataluren contains a 1,2,4-oxadiazole core linking two aryl systems. This planar, aromatic core is essential for intercalating into the ribosomal decoding center, allowing the ribosome to bypass the nonsense mutation. The oxadiazole provides the necessary rigidity and hydrogen-bond accepting capability (N2/N4) without the hydrolytic liability of a peptide bond.

Case Study: Azilsartan (Edarbi®)

-

Indication: Hypertension (Angiotensin II Receptor Blocker).

-

Role of Oxadiazole: Azilsartan Medoxomil utilizes a 1,2,4-oxadiazole-5-one moiety (a carbonyl variant). This ring replaces the tetrazole ring found in earlier sartans (like Candesartan).

-

Outcome: The modification leads to tighter binding affinity to the AT1 receptor and a slower dissociation rate, resulting in prolonged blood pressure control compared to its predecessors.

Part 4: Future Trajectories

The field is moving toward Covalent Inhibition and Electrochemical Synthesis .

-

Covalent Modifiers: Recent research suggests that 1,2,4-oxadiazoles with specific leaving groups at the 5-position can act as mild electrophiles, reacting with cysteine residues in target proteins (e.g., in catalytic triads) to form covalent adducts, offering a new mechanism for "undruggable" targets.

-

Green Chemistry: Electrochemical anodic oxidation of amidoximes is emerging as a reagent-free method to generate the N-O bond, eliminating the need for coupling reagents like EDC.

References

-

Tiemann, F., & Krüger, P. (1884).[2][3] Ueber Abkömmlinge des Benzamidoxims. Berichte der deutschen chemischen Gesellschaft.

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[1][4][6][7][8][9][10]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][4][6][7][8][9][10][11][12][13] Journal of Medicinal Chemistry.

-

Biernacki, K., et al. (2020).[14] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.[2][3][9][10][13][14][15] Pharmaceuticals (MDPI).

-

FDA Drug Approval Package. (2011). Azilsartan Medoxomil (Edarbi) Pharmacology Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole for Bioassays

Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[1][3][4] The stability of the oxadiazole ring to metabolic degradation and its capacity for hydrogen bonding interactions contribute to its success as a pharmacophore.[2]

This application note focuses on 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a commercially available building block that is primed for chemical diversification.[][6] The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient generation of a library of novel analogues, a crucial step in structure-activity relationship (SAR) studies and the discovery of new lead compounds.

This guide provides detailed protocols for the derivatization of this core scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it outlines established bioassay protocols to screen the resulting compound library for potential anticancer and anti-Alzheimer's disease activities, two areas where oxadiazole derivatives have shown considerable promise.[1][7]

Part 1: Derivatization Strategies for 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

The presence of the aryl bromide in the starting material is a key feature that allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their high functional group tolerance, generally mild reaction conditions, and broad substrate scope, making them a cornerstone of modern medicinal chemistry.[8][9]

Workflow for Derivatization and Screening

Below is a generalized workflow for the generation and biological evaluation of a focused compound library starting from 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. nobelprize.org [nobelprize.org]

Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigating 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1][2] The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry. Its inherent metabolic stability and its role as a bioisostere for amides and esters have led to its incorporation into a wide array of biologically active compounds.[3] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[3][4]

This document introduces 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole , a novel derivative designed for antimicrobial investigation. The inclusion of a bromophenyl moiety is a strategic choice, as halogen substituents are known to modulate the electronic properties and lipophilicity of molecules, often enhancing their biological activity. These application notes provide a comprehensive, field-proven framework for the systematic evaluation of this compound, from initial qualitative screening to quantitative potency determination and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

Section 1: Synthesis and Structural Verification

Prior to any biological evaluation, the synthesis and absolute structural confirmation of the target compound are paramount. The most widely applied and reliable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an amidoxime with an acyl derivative.[4]

Causality Insight: This two-part approach ensures that the biological activity observed is unequivocally attributable to the intended molecule. MS confirms the correct mass, while NMR provides the atomic-level blueprint of the structure, confirming the specific isomeric arrangement of the 1,2,4-oxadiazole ring.[5]

Section 2: Protocol for Preliminary Antimicrobial Screening

The initial step is to determine if the compound exhibits any antimicrobial activity. The agar disk diffusion method is a cost-effective and widely used qualitative assay for this purpose.[2][6]

Protocol 2.1: Agar Disk Diffusion Assay

Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing them to solidify in a laminar flow hood.

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Trustworthiness Check: Using a McFarland standard is critical for reproducibility. A non-standardized inoculum density will lead to variable zone sizes and unreliable results.

-

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Disk Application:

-

Prepare a stock solution of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO). A typical screening concentration is 1 mg/mL.

-

Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 10 µL) of the compound stock solution onto each disk.

-

Controls: Prepare disks with:

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: The solvent (DMSO) alone to ensure it has no intrinsic antimicrobial activity.

-

-

-

Incubation: Invert the plates and incubate for 18-24 hours at the appropriate temperature.

-

Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition indicates antimicrobial activity.

Section 3: Protocol for Quantitative Potency Determination

Following a positive preliminary screen, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose due to its efficiency and quantitative nature.[1][2]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[2][7]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7][8] The final volume in each well should be 100 µL. The concentration range should be chosen based on expected potency, for example, from 128 µg/mL down to 0.25 µg/mL.

-

-

Preparation of Bacterial/Fungal Inoculum:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.

-

Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Growth Control: A well containing inoculum and broth but no compound. This well must show turbidity for the test to be valid.

-

Sterility Control: A well containing only broth medium. This well must remain clear.

-

-

Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7][9]

-

-

Determination of MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Data Presentation: Hypothetical MIC Values

Results should be summarized in a clear, tabular format, comparing the activity of the test compound against a panel of relevant microorganisms and standard drugs.

| Microorganism | Type | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 1 | N/A |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 0.5 | N/A |

| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 0.25 | N/A |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | 2 | N/A |

| Candida albicans (ATCC 90028) | Yeast | 16 | N/A | 2 |

| Aspergillus fumigatus (ATCC 204305) | Mold | 32 | N/A | 8 |

Note: The values presented are hypothetical and for illustrative purposes only, based on activities seen in other oxadiazole derivatives.[3][10]

Section 4: Protocol for Determining Cidal vs. Static Activity

After establishing the MIC, it is crucial to determine whether the compound kills the microbes (bactericidal/fungicidal) or merely inhibits their growth (bacteriostatic/fungistatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Protocol 4.1: MBC/MFC Determination

Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[10][11]

Step-by-Step Methodology:

-

Following the MIC determination (Protocol 3.1), select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the last well showing growth (sub-MIC) and the growth control well.

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh, compound-free agar plate (MHA or SDA).

-

Streak the aliquot over a quadrant of the plate to allow for the observation of individual colonies.

-

Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

Result Interpretation: After incubation, count the number of colonies on each quadrant. The MBC/MFC is the lowest concentration that produces no growth or a ≥99.9% kill rate compared to the initial inoculum count.

Causality Insight: If a compound is cidal, it has irreversibly damaged the microbial cells, and they will be unable to resume growth even after the compound is removed by dilution on the fresh agar. If it is static, the cells will recover and form colonies.

Section 5: Investigating the Mechanism of Action

A key aspect of novel drug discovery is understanding how a compound works. For many antimicrobial compounds, a primary target is the cell membrane.[12][13] A propidium iodide (PI) uptake assay can provide initial evidence of membrane damage.

Protocol 5.1: Cell Membrane Integrity Assay

Principle: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. If the test compound compromises the cell membrane, PI can enter the cell, intercalate with DNA, and emit a strong red fluorescence, which can be quantified.[12]

Step-by-Step Methodology:

-

Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).

-

Compound Treatment: Aliquot the cell suspension into microfuge tubes or a 96-well plate. Add 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole at various concentrations (e.g., 1x MIC, 4x MIC).

-

Controls:

-

Negative Control: Untreated cells.

-

Positive Control: Cells treated with a known membrane-disrupting agent (e.g., 70% isopropanol).

-

-

Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at the appropriate temperature.

-

Staining and Analysis: Add PI to each sample to a final concentration of ~2 µg/mL. Incubate in the dark for 15 minutes. Analyze the samples using a fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm) or by fluorescence microscopy.

-

Interpretation: A significant increase in fluorescence in compound-treated cells compared to the negative control indicates a loss of membrane integrity.

References

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.

- ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.

- NIH PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.

- PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.

- American Society for Microbiology. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.

- Semantic Scholar. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.

- MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.

- Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five'.

- Journal of Nanostructures. (2023). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening.

- PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.

- Taylor & Francis Online. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives.

- Lupine Publishers. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole.

- MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

- PMC. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

- PMC. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.

- Organic and Biomolecular Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

Sources

- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening [jns.kashanu.ac.ir]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Prepared by the Applications Science Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. It provides in-depth troubleshooting for common side reactions and challenges encountered during this specific synthesis. Our approach is rooted in mechanistic principles to empower you not just to solve immediate issues but also to build a robust and high-yielding process.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds via the acylation of a suitable amidoxime followed by a cyclodehydration step.[1] For the target molecule, this involves the reaction of 2-bromobenzamidoxime with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an O-acyl amidoxime intermediate, which is then cyclized, often under thermal conditions.

Below, we address the most frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors, primarily incomplete reactions or the formation of side products. Let's break down the most probable causes.

Probable Cause A: Incomplete Cyclization of the O-Acyl Amidoxime Intermediate

The conversion of the O-acyl amidoxime to the final 1,2,4-oxadiazole requires overcoming a significant energy barrier.[2] If the reaction temperature is too low or the heating time is insufficient, you may isolate the uncyclized intermediate.

-

How to Diagnose: The intermediate will have a significantly different polarity from the final product (check via TLC) and a distinct NMR spectrum. Its mass spectrum will correspond to the amidoxime plus an acetyl group.

-

Troubleshooting Protocol:

-

Increase Thermal Input: If using a solvent like toluene, ensure it is vigorously refluxing. For higher temperatures, consider switching to a higher-boiling solvent such as xylene.

-

Base-Mediated Cyclization: For reactions sensitive to high heat, a base-mediated cyclization at room temperature can be effective.[3] A common system is a catalytic amount of tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.[4] Superbase systems like NaOH or KOH in DMSO are also highly effective for promoting cyclization at room temperature.[3]

-

Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

-

Probable Cause B: Hydrolysis of Key Species

Water is a critical enemy in this synthesis. The 1,2,4-oxadiazole ring, the O-acyl intermediate, and the starting amidoxime are all susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] This can cleave the ring or intermediates, leading back to starting materials or forming undesired amides and carboxylic acids.

-

How to Diagnose: The presence of 2-bromobenzoic acid or 2-bromobenzamide in your crude product, identifiable by LC-MS or NMR.

-

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a base like pyridine, ensure it is dry. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

-

Neutral Workup: Avoid strongly acidic or basic aqueous workups if possible. If an aqueous wash is necessary, use neutral water or a saturated sodium chloride solution and minimize contact time.

-

Probable Cause C: Thermal Decomposition or Rearrangement

Prolonged heating at very high temperatures can lead to decomposition. While less common for this specific substitution pattern, thermal rearrangements like the Boulton-Katritzky rearrangement can occur in some 1,2,4-oxadiazole systems, leading to isomeric heterocycles.[2]

-

How to Diagnose: Multiple unexpected spots on TLC and complex, difficult-to-interpret NMR spectra.

-

Troubleshooting Protocol:

-

Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

-

Use a Milder Cyclization Method: As mentioned, explore base-mediated or microwave-assisted cyclization to avoid prolonged, harsh thermal conditions.

-

Question 2: I see a significant side product in my NMR/LC-MS analysis that I can't identify. What could it be?

The appearance of unexpected peaks is most often due to the side reactions detailed below. The key is to correlate the mass and spectroscopic data with plausible chemical structures.

Caption: Main synthesis pathway and common side reactions.

Scenario A: A peak with a mass corresponding to the O-Acyl Amidoxime Intermediate

-

Identity: This is the uncyclized intermediate discussed in Question 1.

-

Reason: Insufficiently forcing cyclization conditions (time or temperature).[2]

-

Solution: Re-subject the crude material to the reaction conditions, perhaps at a higher temperature or for a longer duration. Alternatively, utilize a more potent cyclization method like base-catalysis.[4]

Scenario B: A peak with a mass corresponding to the 2-Bromobenzamidoxime starting material

-

Identity: Unreacted starting material or cleavage of the O-acyl intermediate.[2][7]

-

Reason: The acylation step may be reversible or the intermediate can cleave back to the starting materials, especially in the presence of nucleophiles or protic solvents.

-

Solution: Ensure at least a stoichiometric amount of the acetylating agent is used. Run the reaction in an aprotic solvent to minimize cleavage.[3]

Scenario C: A peak with a mass corresponding to 2-Bromobenzonitrile

-

Identity: 2-Bromobenzonitrile.

-

Reason: Amidoximes can dehydrate to form nitriles, particularly under harsh heating or certain dehydrating conditions. This is a common side reaction if the initial amidoxime synthesis itself was not clean.

-

Solution:

-

Purify the Starting Material: Ensure the 2-bromobenzamidoxime is pure before starting the acylation/cyclization.

-

Moderate Temperature: Avoid excessive temperatures during the cyclization step.

-

Data Comparison Table: Product vs. Potential Byproducts

For easier identification, compare your analytical data against the expected values for the target product and its most common impurities.

| Compound Name | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Appearance |

| 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (Target) | 239.06 | 8.0-7.3 (m, 4H, Ar-H), 2.65 (s, 3H, -CH₃) | White to off-white solid |

| O-Acetyl-2-bromobenzamidoxime (Intermediate) | 257.07 | 7.8-7.2 (m, 4H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 2.2 (s, 3H, -COCH₃) | Potentially an oil or low-melting solid |

| 2-Bromobenzamide (Hydrolysis Product) | 200.04 | 7.8-7.2 (m, 4H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂) | Solid |

| 2-Bromobenzonitrile (Decomposition Product) | 182.02 | 7.7-7.4 (m, 4H, Ar-H) | Solid or liquid |

Validated Experimental Protocol for Minimizing Side Reactions

This protocol incorporates best practices to favor the desired reaction pathway.

Step 1: Acylation and In Situ Cyclization

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-bromobenzamidoxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amidoxime).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring. Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Dropwise addition at 0 °C controls the initial exotherm of the acylation.[1]

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 115 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours. Causality: Thermal energy drives the intramolecular cyclodehydration of the O-acyl intermediate to form the stable oxadiazole ring.[8]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing cold water (10x the volume of pyridine used).

-

Stir until a precipitate forms. If the product oils out, stir vigorously or scratch the flask to induce crystallization.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine.

-

Wash with a small amount of cold ethanol to remove less polar impurities.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

References

-

Koras, G., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. Retrieved from [Link]

-

Joule, J. A. (2008). 1,2,4-Oxadiazoles. Comprehensive Organic Functional Group Transformations II. Retrieved from [Link]

-

Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]

-

Gao, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. Retrieved from [Link]

-

Eloy, F. (1964). Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4. Helvetica Chimica Acta. Retrieved from [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Al-Azab, M., et al. (2010). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Sharma, D., & Narasimhan, B. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]

-

Gaponik, P. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Retrieved from [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Introduction: The Privileged Scaffold and the Compound of Interest

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] Its utility is further enhanced by its role as a bioisostere for amide or ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[4]

This guide focuses on a specific derivative, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0). While its precise biological target and mechanism of action (MoA) are not yet extensively documented in peer-reviewed literature, its structure, belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, allows us to formulate several evidence-based hypotheses.

The purpose of this document is not to present a confirmed MoA, but rather to provide a comprehensive, scientifically-grounded framework for its investigation. We will explore the most plausible mechanistic pathways based on structurally related compounds and detail a robust experimental strategy to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds based on this promising scaffold.

Part 1: Hypothesizing the Mechanism of Action